4-Chloro-3-nitrobenzamide oxime

Synthetic efficiency Amidoxime formation Green chemistry

4-Chloro-3-nitrobenzamide oxime (C7H6ClN3O3, MW 215.59) is a polysubstituted aromatic amidoxime featuring chloro (4-position), nitro (3-position), and hydroxyimino (oxime) functional groups on a phenyl ring. It is synthesized by addition of hydroxylamine to 4-chloro-3-nitrobenzonitrile and is offered as a building block for medicinal chemistry and agrochemical research programs, with marketed purity typically exceeding 95% from multiple global suppliers.

Molecular Formula C7H6ClN3O3
Molecular Weight 215.59 g/mol
CAS No. 96898-75-8
Cat. No. B1612320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitrobenzamide oxime
CAS96898-75-8
Molecular FormulaC7H6ClN3O3
Molecular Weight215.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])Cl
InChIInChI=1S/C7H6ClN3O3/c8-5-2-1-4(7(9)10-12)3-6(5)11(13)14/h1-3,12H,(H2,9,10)
InChIKeyIXTZBWZQCKMKJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-nitrobenzamide oxime (CAS 96898-75-8): Key Chemical Identity and Procurement Context


4-Chloro-3-nitrobenzamide oxime (C7H6ClN3O3, MW 215.59) is a polysubstituted aromatic amidoxime featuring chloro (4-position), nitro (3-position), and hydroxyimino (oxime) functional groups on a phenyl ring . It is synthesized by addition of hydroxylamine to 4-chloro-3-nitrobenzonitrile and is offered as a building block for medicinal chemistry and agrochemical research programs, with marketed purity typically exceeding 95% from multiple global suppliers [1].

Why Generic Substitution of 4-Chloro-3-nitrobenzamide oxime (96898-75-8) Compromises Project Reproducibility


Positional isomers such as 2-chloro-5-nitrobenzamide oxime (CAS 886365-81-7) share identical molecular formula and similar computed logP values, yet their boiling points differ by 7°C . Variations in hydrogen-bonding capacity, steric environment around the oxime, and dipole moment arising from regioisomeric chloro/nitro placement alter reactivity in cyclocondensation reactions and the physicochemical properties of derived heterocycles [1]. Consequently, substituting one isomer for another without revalidating synthetic routes and property profiles can lead to divergent reaction outcomes, impurity profiles, and subsequent SAR anomalies, undermining experimental reproducibility.

Quantitative Differentiation of 4-Chloro-3-nitrobenzamide oxime (96898-75-8): Comparative Evidence for Informed Procurement


Superior Amidoxime Synthesis Yield Versus Historical Benzamidoxime Baselines

The nitrile-to-amidoxime conversion of 4-chloro-3-nitrobenzonitrile to 4-chloro-3-nitrobenzamide oxime proceeds with approximately 99% yield under optimized patent conditions [1]. This markedly exceeds the 78% yield reported for the parent benzamidoxime synthesis from benzonitrile in U.S. Patent 6211232 [2]. The near-quantitative yield reduces both raw material waste and purification burden in downstream applications.

Synthetic efficiency Amidoxime formation Green chemistry

Elevated Lipophilicity (logP 2.57) Relative to Unsubstituted Benzamidoxime (logP 1.1)

The computed lipophilicity of 4-chloro-3-nitrobenzamide oxime is logP 2.57 , whereas unsubstituted benzamidoxime exhibits an XLogP3 of 1.1 [1]. The 1.47-log-unit increase reflects the combined effect of the chloro and nitro substituents and predicts enhanced passive membrane permeability for any cell-based screening library member incorporating this moiety.

ADMET prediction Lipophilicity Drug-likeness

Lower Predicted Oxime pKa (12.76) Compared to 4-Chlorobenzamidoxime (14.32)

The predicted amidoxime pKa of 4-chloro-3-nitrobenzamide oxime is 12.76 , whereas 4-chlorobenzamidoxime (lacking the nitro group) displays a predicted pKa of 14.32 . The 1.56-unit depression in pKa is attributable to the electron-withdrawing nitro group, which enhances the acidity of the oxime -OH and modulates its ability to act as a bidentate metal ligand.

Acid-base chemistry Metal chelation Biorthogonal chemistry

Lower Boiling Point and Distinct Thermal Profile Versus Positional Isomer 2-Chloro-5-nitrobenzamide oxime

The predicted boiling point of 4-chloro-3-nitrobenzamide oxime is 421.1°C, while the 2-chloro-5-nitro isomer boils at 428.4°C . The 7.3°C difference, despite identical molecular formula and similar logP values, indicates a measurable divergence in intermolecular interactions — likely arising from distinct hydrogen-bonding networks — that can be exploited for separation or preferential distillation.

Purification Thermal properties Process chemistry

Orthogonal Functional Handles Enable Stepwise Derivatization Unavailable in Monofunctional Amidoximes

4-Chloro-3-nitrobenzamide oxime presents three chemically addressable sites — the oxime moiety (cyclodehydration to 1,2,4-oxadiazoles), the aromatic chloro group (nucleophilic aromatic substitution; Suzuki coupling after conversion), and the nitro group (selective reduction to amine for amide/sulfonamide formation) . Unsubstituted benzamidoxime and 4-chlorobenzamidoxime lack the nitro synthetic handle, limiting the diversity of accessible heterocyclic scaffolds.

Synthetic versatility Heterocycle synthesis Parallel library chemistry

High-Value Application Scenarios for 4-Chloro-3-nitrobenzamide oxime (96898-75-8) Based on Quantitative Differentiation


Medicinal Chemistry Hit Expansion: 1,2,4-Oxadiazole Library Synthesis

The amidoxime group undergoes efficient cyclodehydration with activated carboxylic acids to afford 1,2,4-oxadiazoles — privileged heterocycles in kinase and GPCR drug discovery. The 4-chloro-3-nitro substitution pattern endows the resulting oxadiazole core with a predicted logP ~2.6, positioning it favorably within CNS-drug-like space . The superior synthesis yield (~99%) minimizes building block waste when producing large analogue libraries, directly reducing cost per final compound [1].

Metal-Chelating Probe Development for Bioimaging or Radiopharmaceuticals

Amidoximes are established bidentate ligands for transition metals and actinides. The 1.56-unit lower pKa of 4-chloro-3-nitrobenzamide oxime (12.76) relative to non-nitrated analogues shifts the optimal metal-chelating pH window closer to physiological conditions, favoring its use in stable complex formation for ⁶⁴Cu or ⁶⁸Ga PET tracer design . This property is absent in 4-chlorobenzamidoxime (pKa 14.32).

Process Chemistry Intermediate Requiring Regioisomeric Fidelity

In multi-kilogram syntheses of agrochemical or pharmaceutical intermediates, inadvertent isomer contamination leads to out-of-specification impurity profiles. The 7.3°C boiling-point difference between 4-chloro-3-nitro- and 2-chloro-5-nitrobenzamide oxime provides a measurable quality endpoint for in-process control, enabling procurement teams to specify the correct isomer with confidence and avoid costly batch rejections .

Orthogonal Derivatization Platform for SAR Exploration

Researchers requiring iterative functionalization of a benzamidoxime scaffold benefit from the three orthogonal handles — oxime, chloro, and nitro — available in this single building block. Libraries can be diversified through sequential oxime cyclization, Suzuki coupling at the chloro position, and nitro reduction/acylation, generating hundreds of unique analogues from one procurement lot, thereby consolidating supply chains and minimizing inventory complexity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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